Tetrahydroalstonine
Overview
Description
Tetrahydroalstonine is a heteropentacyclic compound that is a metabolite found in several plant species, including Alstonia scholaris and Rhazya stricta . It is known for its neuroprotective properties and has been investigated for its potential therapeutic effects, particularly in the context of cerebral ischemia .
Mechanism of Action
Target of Action
Tetrahydroalstonine (THA) is an indole alkaloid that primarily targets the α2-adrenoceptor . The α2-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
THA acts as a selective antagonist at the α2-adrenoceptor This can lead to an increase in neurotransmitter release, as the inhibitory effect of the α2-adrenoceptor is blocked .
Biochemical Pathways
The primary biochemical pathway affected by THA is the autophagy-lysosomal pathway and the Akt/mTOR pathway . Autophagy is a cellular process that degrades and recycles cellular components, and its dysregulation has been linked to various diseases. The Akt/mTOR pathway is a key regulator of autophagy . THA has been shown to regulate autophagy through the Akt/mTOR pathway, which can have protective effects against neuronal injury .
Pharmacokinetics
The pka of a chemical strongly influences its pharmacokinetic and biochemical properties . The pKa reflects the ionization state of a chemical, which in turn affects lipophilicity, solubility, protein binding, and ability to cross the plasma membrane and the blood–brain barrier .
Result of Action
THA has been shown to have neuroprotective effects. In a study where primary cortical neurons were pre-treated with THA and then subjected to oxygen-glucose deprivation/re-oxygenation (OGD/R) induction, THA administration increased the cell viability of OGD/R-induced cortical neurons . It also ameliorated autophagic activity and lysosomal dysfunction, which were found at the early stage of OGD/R . Furthermore, THA significantly activated the Akt/mTOR pathway, which was suppressed after OGD/R induction .
Action Environment
The action of THA can be influenced by various environmental factors. For instance, the neuroprotective effects of THA were observed in an environment of oxygen-glucose deprivation/re-oxygenation (OGD/R), which is a model for ischemic stroke . This suggests that the efficacy of THA may be particularly pronounced in ischemic conditions.
Biochemical Analysis
Cellular Effects
Tetrahydroalstonine has been shown to have a neuroprotective effect towards oxygen–glucose deprivation/re-oxygenation (OGD/R)-induced neuronal damage . It increases the cell viability of OGD/R-induced cortical neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to significantly activate the Akt/mTOR pathway, which is suppressed after OGD/R induction .
Metabolic Pathways
This compound is involved in metabolic pathways, but the specific enzymes or cofactors it interacts with are not yet fully known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroalstonine can be synthesized through various chemical routes. One common method involves the biomimetic conversion of heteroyohimbine alkaloids . This process includes a sequence of stereoselective reactions that convert intermediates related to cathenamine into this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant species such as Alstonia scholaris and Rhazya stricta . The extraction process includes steps like ammonium sulfate precipitation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Tetrahydroalstonine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Tetrahydroalstonine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying heteropentacyclic structures and their reactivity . In biology and medicine, this compound has been investigated for its neuroprotective effects, particularly in the context of oxygen-glucose deprivation/re-oxygenation-induced neuronal damage . It has shown promise in increasing cell viability and regulating autophagy through the Akt/mTOR pathway .
Comparison with Similar Compounds
Tetrahydroalstonine is structurally similar to other indole alkaloids, such as alstonine, akuammigine, and serpentinine . These compounds share a common heteropentacyclic structure but differ in their functional groups and specific molecular configurations . This compound is unique in its specific neuroprotective properties and its ability to regulate autophagy through the Akt/mTOR pathway .
List of Similar Compounds:- Alstonine
- Akuammigine
- Serpentinine
- Rauvotetraphylline E
- Serpentinic acid
- Mayumbine
- 4,R-ajmalicine N-oxide
- Aricine
- Ajmalicine
- Serpentine
Properties
IUPAC Name |
methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-DLLGKBFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020629 | |
Record name | Tetrahydroalstonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6474-90-4 | |
Record name | Tetrahydroalstonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6474-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydroalstonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006474904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydroalstonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (19α,20α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROALSTONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U62R2Y5Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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